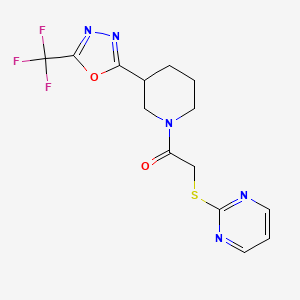

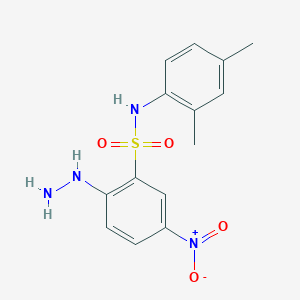

![molecular formula C11H15Cl2N3O B2761813 Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride CAS No. 883984-94-9](/img/structure/B2761813.png)

Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride is an organic compound with a wide range of applications in scientific research. It has been used in a variety of areas, such as drug development, organic synthesis, and biochemistry. This compound is a member of the piperidine family and has several unique properties that make it an attractive choice for scientists.

Scientific Research Applications

Synthetic Approaches and Molecular Design

Researchers have developed synthetic methods for creating molecules with spiro-piperidine structures, which are significant for their potential biological activities. For instance, a study describes the synthesis of synthetic bacteriochlorins with integral spiro-piperidine motifs, aiming to suppress adventitious dehydrogenation and allow for nitrogen derivatization. This method enables the tailoring of bacteriochlorin's spectral properties, crucial for applications in medicinal chemistry and materials science (Kanumuri Ramesh Reddy et al., 2013).

Antimycobacterial and Antitumor Activities

Spiro compounds have shown promise in antimicrobial and anticancer applications. One study synthesized novel spiro-pyrido-pyrrolizines and pyrrolidines, displaying significant in vitro activity against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents (R. Ranjith Kumar et al., 2009). Another research highlighted the synthesis of a spirocyclic oxindole analogue and its antitumor activities against various human cancer cell lines, indicating the potential of spiro compounds in cancer therapy (H. Hong et al., 2011).

Cholinesterase Inhibitory Activity

The cholinesterase inhibitory activity of spirooxindole-pyrrolizine-piperidine hybrids was investigated, showing significant inhibitory effects. This suggests their potential use in treating diseases related to cholinesterase malfunction, such as Alzheimer's disease (Y. Kia et al., 2013).

properties

IUPAC Name |

spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-piperidine]-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.2ClH/c15-10-11(3-6-12-7-4-11)8-2-1-5-13-9(8)14-10;;/h1-2,5,12H,3-4,6-7H2,(H,13,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLSGEPXXJKLTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(NC2=O)N=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2761731.png)

![2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2761736.png)

![Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B2761737.png)

![N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2761738.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide](/img/structure/B2761741.png)

![8-(3-chloro-4-methoxyphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2761743.png)

![methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2761745.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2761748.png)